1-(4-Chlorobenzoyl)pyrazolidin-3-one
Overview
Description
1-(4-Chlorobenzoyl)pyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones It is characterized by a pyrazolidinone ring substituted with a 4-chlorobenzoyl group
Mechanism of Action
Mode of Action
The mode of action of 1-(4-Chlorobenzoyl)pyrazolidin-3-one involves its synthesis through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill
Biochemical Pathways
It has been suggested that molecules with scaffolds similar to this compound might target the plasmodium shikimate pathway . The downstream effects of this interaction are yet to be elucidated.
Result of Action
It is known that the compound is an important intermediate for the synthesis of strobilurin fungicide pyraclostrobin . .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzoyl)pyrazolidin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of specific genes involved in metabolic processes, thereby modulating the metabolic flux within cells. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target enzymes, affecting their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect the levels of metabolites and the overall metabolic flux within cells. The compound’s interaction with specific enzymes can lead to changes in the metabolic pathways, influencing the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)pyrazolidin-3-one can be synthesized through a solvent-free method by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill . This method is environmentally friendly as it avoids the use of harmful organic solvents. The reaction conditions involve mild temperatures and the use of relatively weak bases, making it a more sustainable approach compared to traditional methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar mechanochemical techniques, such as ball milling, to ensure high yield and purity. The scalability of this method makes it suitable for large-scale production, reducing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrazole derivatives.
Reduction: Reduced pyrazolidinone derivatives.
Substitution: Substituted pyrazolidinone derivatives.
Scientific Research Applications
1-(4-Chlorobenzoyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)pyrazolidin-3-one
- 1-(4-Bromobenzoyl)pyrazolidin-3-one
- 1-(4-Methylbenzoyl)pyrazolidin-3-one
Comparison: 1-(4-Chlorobenzoyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(4-Bromobenzoyl)pyrazolidin-3-one, the chlorinated derivative may exhibit different reactivity and potency in various applications. The presence of the 4-chlorobenzoyl group can influence the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)pyrazolidin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)10(15)13-6-5-9(14)12-13/h1-4H,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNRSJEFMMXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290851 | |
Record name | 1-(4-Chlorobenzoyl)-3-pyrazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477850-54-7 | |
Record name | 1-(4-Chlorobenzoyl)-3-pyrazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477850-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorobenzoyl)-3-pyrazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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